molecular formula C14H15ClF3N3O B2460415 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone CAS No. 1024477-94-8

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone

Cat. No.: B2460415
CAS No.: 1024477-94-8
M. Wt: 333.74
InChI Key: KPJSMQVNSBZUPJ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is a complex organic compound that features a piperazine ring bonded to a cyclopropyl ketone group, with a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Cyclopropyl Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the cyclopropyl ketone.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl 4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl ketone
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is unique due to its combination of a piperazine ring, a cyclopropyl ketone group, and a highly substituted pyridine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N3O/c15-11-7-10(14(16,17)18)8-19-12(11)20-3-5-21(6-4-20)13(22)9-1-2-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSMQVNSBZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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